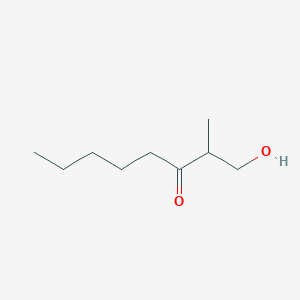
1-Hydroxy-2-methyloctan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-2-methyloctan-3-one is an organic compound with the molecular formula C9H18O2. It is a ketone with a hydroxyl group and a methyl group attached to an octane chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-methyloctan-3-one can be synthesized through several methods. One common approach involves the reaction of formaldehyde with oct-1-en-3-ol, followed by oxidation to form the desired ketone . The reaction conditions typically include the use of a suitable oxidizing agent, such as potassium permanganate or chromium trioxide, under controlled temperature and pH conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hydroxy-2-methyloctan-3-one undergoes various chemical reactions, including:
Reduction: The ketone group can be reduced to form the corresponding alcohol, 1-hydroxy-2-methyloctanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: 2-Methyloctane-3,4-dione.
Reduction: 1-Hydroxy-2-methyloctanol.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
1-Hydroxy-2-methyloctan-3-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Hydroxy-2-methyloctan-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions with biological molecules. For example, the compound may inhibit certain enzymes or disrupt cellular processes by forming covalent bonds with target proteins .
Comparaison Avec Des Composés Similaires
1-Hydroxy-2-methyloctan-3-one can be compared with other similar compounds, such as:
3-Octanone: A ketone with a similar structure but lacking the hydroxyl group.
2,3-Octanedione: A diketone with two carbonyl groups.
2-Methyl-3-oxooctane: A ketone with a different substitution pattern.
Uniqueness: this compound is unique due to the presence of both a hydroxyl and a ketone group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
332871-48-4 |
|---|---|
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
1-hydroxy-2-methyloctan-3-one |
InChI |
InChI=1S/C9H18O2/c1-3-4-5-6-9(11)8(2)7-10/h8,10H,3-7H2,1-2H3 |
Clé InChI |
DPSBGYKXZNIRHJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)C(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


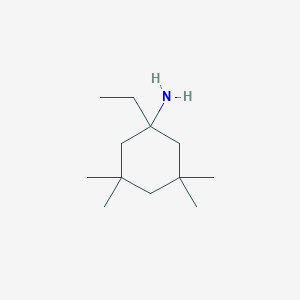

![(1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride](/img/structure/B14235205.png)
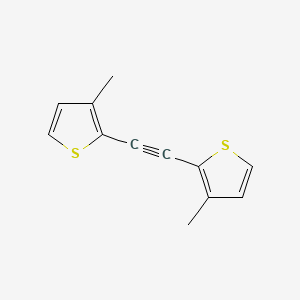

![2-(2-Oxoethyl)-6-[(2-sulfanylethyl)amino]tetradec-3-enoic acid](/img/structure/B14235223.png)


![5-[(3-Methylphenoxy)methyl]furan-2(5H)-one](/img/structure/B14235229.png)
![N-[1-(Pyridin-3-yl)but-3-en-1-yl]benzamide](/img/structure/B14235242.png)

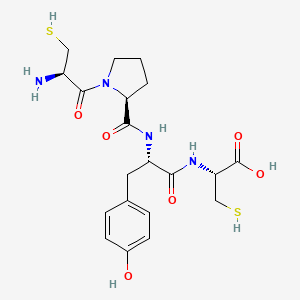
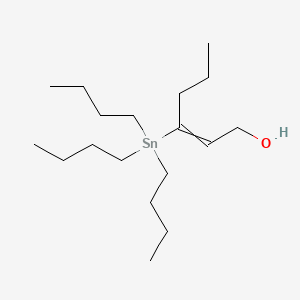
![Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-propyl-](/img/structure/B14235262.png)
